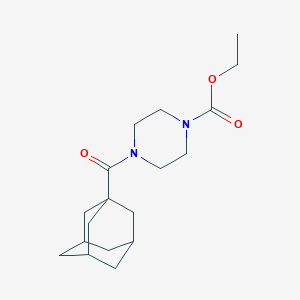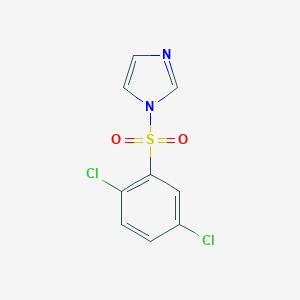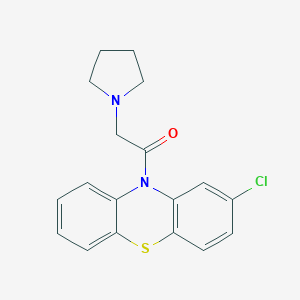
4-Fluorophenyl 2-methylindolinyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl 2-methylindolinyl ketone is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-methylindolinyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-methyl-2,3-dihydro-1H-indole with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorophenyl 2-methylindolinyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Fluorophenyl 2-methylindolinyl ketone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl 2-methylindolinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-fluorobenzoic acid: Shares the 4-fluorobenzoyl group but lacks the indole moiety.
1-methyl-1H-indole: Contains the indole structure but lacks the 4-fluorobenzoyl group.
Uniqueness
4-Fluorophenyl 2-methylindolinyl ketone is unique due to the combination of the indole and 4-fluorobenzoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H14FNO |
|---|---|
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C16H14FNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-9,11H,10H2,1H3 |
Clave InChI |
VJMGAJVAHFVIMF-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-4-yl)-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)


![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)






![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)


